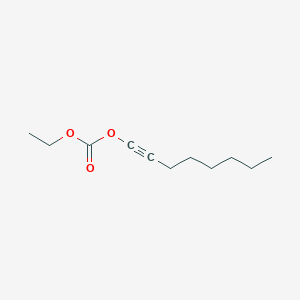

ethyl oct-1-ynyl carbonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

ethyl oct-1-ynyl carbonate is an organic compound belonging to the ester family Esters are widely known for their pleasant aromas and are commonly found in natural products such as fruits and flowers

Métodos De Preparación

Synthetic Routes and Reaction Conditions

ethyl oct-1-ynyl carbonate can be synthesized through the esterification reaction between carbonic acid and ethyl octynyl alcohol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:

Carbonic acid+Ethyl octynyl alcohol→Carbonic acid, ethyl octynyl ester+Water

Industrial Production Methods

In an industrial setting, the production of carbonic acid, ethyl octynyl ester involves the use of large-scale reactors where the reactants are heated in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the ester from the by-products and unreacted starting materials. The purified ester is collected and further processed for various applications.

Análisis De Reacciones Químicas

Nucleophilic Conjugate Additions to the Activated Alkyne

The terminal alkyne in ethyl oct-1-ynyl carbonate is conjugated to the carbonyl group of the carbonate, rendering it highly reactive toward nucleophiles. This activation facilitates 1,4-conjugate additions (Michael additions) with soft nucleophiles such as thiols or amines .

Key Findings:

-

Thiol-Yne Reactions: Thiols (e.g., p-toluenethiol) add to the β-carbon of the alkyne, forming E- or Z-configured vinyl sulfides. The stereochemical outcome depends on reaction conditions:

-

Amine Additions: Primary amines (e.g., benzylamine) yield enamine derivatives. The reaction typically proceeds under mild conditions (25–50°C) in aprotic solvents like THF .

Mechanism:

-

Nucleophilic attack at the β-carbon of the alkyne.

-

Proton transfer to form a stabilized enolate intermediate.

Transesterification of the Carbonate Group

The ethoxycarbonyl group undergoes transesterification with alcohols in the presence of acid or base catalysts, producing alternative carbonate esters .

Experimental Conditions:

-

Catalysts: K₂CO₃ or g-C₃N₄ (graphitic carbon nitride) enhance reaction efficiency .

-

Solvents: Supercritical CO₂ improves miscibility and reaction rates .

-

Example Reaction:

C11H18O3+ROHK2CO3R O CO O C8H13 C+EtOHYields depend on steric and electronic effects of the alcohol (R-OH) .

Hydrolysis Reactions

The carbonate ester hydrolyzes under acidic or basic conditions to yield oct-1-ynol and carbon dioxide .

Pathways:

-

Acidic Hydrolysis:

C11H18O3+H2OH+HO C8H13 C+CO2+EtOH -

Basic Hydrolysis (Saponification):

C11H18O3+OH−→HO C8H13 C+CO32−+EtOH

Reaction rates are pH-dependent, with faster kinetics under strong alkaline conditions .

Cycloaddition Reactions

While not directly observed for this compound, analogous activated alkynes participate in [2+2] or Diels-Alder cycloadditions. For example:

-

With Electron-Deficient Dienophiles: The alkyne may act as a dienophile in inverse-electron-demand Diels-Alder reactions .

Oxidation and Reduction

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl oct-1-ynyl carbonate is widely utilized as a reagent in organic synthesis. It serves as a versatile building block for introducing ester functionalities into various organic molecules, facilitating the development of complex chemical structures.

Biological Studies

Research has indicated that this compound may exhibit biological activity. Studies are ongoing to explore its interactions with enzymes and other biological targets, which could lead to potential therapeutic applications.

Drug Delivery Systems

The compound's ability to form stable esters with pharmaceutical compounds positions it as a candidate for drug delivery systems. Its unique chemical properties may enhance the solubility and bioavailability of drugs.

Industrial Applications

In the industrial sector, this compound is employed in the production of fragrances and flavors due to its pleasant aroma. It is also used in the synthesis of fine chemicals, contributing to various manufacturing processes.

Case Study 1: Drug Delivery Research

Recent studies have focused on modifying this compound to enhance its compatibility with various drug molecules. Researchers have demonstrated that esters derived from this compound can improve drug solubility and stability in physiological conditions.

Case Study 2: Industrial Fragrance Development

A fragrance company utilized this compound in creating a new line of perfumes. The compound's unique scent profile contributed significantly to the final product's aroma, showcasing its potential in the fragrance industry.

Mecanismo De Acción

The mechanism of action of carbonic acid, ethyl octynyl ester involves its interaction with nucleophiles, leading to the formation of various products through nucleophilic acyl substitution reactions. The ester group is susceptible to attack by nucleophiles, resulting in the cleavage of the ester bond and the formation of new compounds. This mechanism is commonly observed in hydrolysis, reduction, and substitution reactions.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl acetate: A simple ester with similar reactivity but different physical properties.

Methyl butanoate: Another ester with a pleasant aroma, commonly found in fruits.

Propyl ethanoate: An ester with similar chemical properties but different applications.

Uniqueness

ethyl oct-1-ynyl carbonate is unique due to its specific structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and form stable esters with different compounds makes it valuable in research and industrial applications.

Propiedades

Número CAS |

1322-12-9 |

|---|---|

Fórmula molecular |

C11H18O3 |

Peso molecular |

198.26 g/mol |

Nombre IUPAC |

ethyl oct-1-ynyl carbonate |

InChI |

InChI=1S/C11H18O3/c1-3-5-6-7-8-9-10-14-11(12)13-4-2/h3-8H2,1-2H3 |

Clave InChI |

PYEYQVUFMQXYGR-UHFFFAOYSA-N |

SMILES |

CCCCCCC#COC(=O)OCC |

SMILES canónico |

CCCCCCC#COC(=O)OCC |

Key on ui other cas no. |

1322-12-9 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.